(+)-Dihydrocuscohygrine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H26N2O |
|---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1,3-bis[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
UOJNOOLFFFFKNA-VXGBXAGGSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CC(C[C@H]2CCCN2C)O |
Canonical SMILES |
CN1CCCC1CC(CC2CCCN2C)O |
Synonyms |
(+)-dihydrocuscohygrine dihydrocuscohygrine |
Origin of Product |
United States |
Advanced Research Methodologies for Isolation and Structural Elucidation of + Dihydrocuscohygrine
Chromatographic Separation Techniques in Alkaloid Research
Chromatography is the cornerstone of natural product chemistry, enabling the separation, isolation, and purification of individual compounds from intricate mixtures. For an alkaloid like (+)-Dihydrocuscohygrine, which is often present alongside numerous other structurally related compounds in Erythroxylum species, a combination of chromatographic methods is typically employed. capes.gov.bruu.nl
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution
The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a critical challenge in chemical analysis. csfarmacie.cz Direct enantioseparation by High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely adopted and effective method for this purpose. pensoft.netresearchgate.netrsc.org This technique is predicated on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different stabilities and, consequently, different retention times on the column. eijppr.com
For pyrrolidine (B122466) alkaloids, polysaccharide-based CSPs have demonstrated broad applicability and excellent chiral recognition capabilities. pensoft.netresearchgate.net While specific documented applications for the enantiomeric resolution of this compound are not widespread, the methodology is well-established for related chiral alkaloids. The process involves passing a solution of the racemic mixture through an HPLC column packed with a CSP. One enantiomer interacts more strongly with the CSP, leading to a longer retention time and its separation from the other enantiomer. researchgate.net The versatility of HPLC allows for both analytical-scale determination of enantiomeric purity and preparative-scale isolation of pure enantiomers. csfarmacie.cz
Table 1: Representative Chiral HPLC Parameters for Alkaloid Separation
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | Isocratic or Gradient Elution |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Polysaccharide-based (Cellulose or Amylose derivatives) | CHIRALPAK® series, Lux® Cellulose |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol) | Heptane/Ethanol/Modifier |
| Detection | UV-Vis Detector (DAD/PDA), Circular Dichroism (CD) Detector | 220-280 nm |
| Flow Rate | 0.5 - 1.5 mL/min | ~1.0 mL/min |
| Column Temperature | Controlled, often ambient to 40°C | 25°C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. scioninstruments.com It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like the pyrrolidine and tropane (B1204802) alkaloids found in Erythroxylum species. nih.govresearchgate.net GC-MS is frequently used for the qualitative and quantitative analysis of alkaloids in crude plant extracts, often requiring minimal sample purification. researchgate.netnih.gov
In this method, the alkaloid extract is injected into the GC system, where it is vaporized. scioninstruments.com An inert carrier gas transports the vaporized compounds through a long, thin capillary column. Separation occurs based on the compounds' differing affinities for the stationary phase coating the column. scioninstruments.com As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), causing it to fragment into characteristic, predictable patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint for identification. scioninstruments.comnih.gov The high sensitivity of GC-MS makes it ideal for detecting trace amounts of alkaloids in complex samples. scioninstruments.com
Table 2: Typical GC-MS Parameters for Coca Alkaloid Profiling
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| GC Column | Capillary column with a non-polar or medium-polarity stationary phase | e.g., HP-5MS (5% Phenyl Methyl Siloxane) |
| Injector Temperature | High enough to ensure rapid vaporization of the sample | 250 - 280°C |
| Carrier Gas | Inert gas, typically Helium | Flow rate ~1 mL/min |
| Oven Program | A temperature gradient to elute compounds with different boiling points | e.g., Initial 70°C, ramp at 5-30°C/min to 285°C researchgate.net |
| Ionization Mode | Electron Impact (EI) | 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap | Scanning a mass range of e.g., 40-550 amu |
| Interface Temperature | Temperature of the transfer line from GC to MS | ~280°C |
Advanced Planar Chromatography Techniques (e.g., Thin-Layer Chromatography) in Alkaloid Profiling
Thin-Layer Chromatography (TLC) is a form of planar chromatography that serves as a rapid, simple, and cost-effective tool for the preliminary analysis of plant extracts. researchgate.netphytopharmajournal.com It is widely used in alkaloid research for screening plant material, monitoring the progress of extraction and purification procedures, and identifying fractions of interest for further analysis by HPLC or GC-MS. unodc.orgnih.gov
The technique involves spotting a concentrated extract onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the extract travel at different rates depending on their polarity and affinity for the stationary and mobile phases. unism.ac.id After development, the separated spots are visualized, often with the aid of UV light or by spraying with a specific color-forming reagent (e.g., Dragendorff's reagent for alkaloids). uu.nl The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter used for preliminary identification. researchgate.net
Table 3: Example TLC Systems for Alkaloid Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase (Eluent) | A solvent system of appropriate polarity. Examples include: Chloroform:Methanol (e.g., 9:1 v/v), n-Butanol:Ethyl Acetate:Water (e.g., 1:2:3 v/v/v) phytopharmajournal.com |
| Visualization | UV light (at 254 nm and/or 366 nm), Iodine vapor, Dragendorff's reagent (specific for alkaloids) |
Spectroscopic Approaches for Comprehensive Structural and Stereochemical Assignment
While chromatography excels at separation, spectroscopy is indispensable for elucidating the precise molecular structure of the isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique available for determining the complete structure of organic molecules like this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ipb.pt By analyzing various NMR experiments, chemists can piece together the connectivity of atoms and the spatial relationships between them.
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of a molecule. researchgate.netmdpi.com
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a distinct signal (in proton-decoupled mode). bhu.ac.in The chemical shift (δ) of each signal provides information about the electronic environment of the carbon atom, allowing chemists to distinguish between carbons in different functional groups (e.g., aliphatic carbons, carbons bonded to nitrogen, etc.). bhu.ac.inmagritek.com For Dihydrocuscohygrine (B1247804), the ¹³C NMR spectrum confirms the presence of the two pyrrolidine rings and the acetone-linking unit.
The ¹H NMR spectrum provides information about the proton environments. researchgate.net Key information derived includes:
Chemical Shift (δ): Indicates the electronic environment of the proton.
Integration: The area under a signal is proportional to the number of protons it represents.
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of protons on adjacent carbons.
Together, these 1D NMR spectra allow for the assembly of the molecular backbone of Dihydrocuscohygrine. ufba.brnih.gov The data obtained from these experiments are crucial for confirming the identity of the isolated compound by comparing it with previously reported values. nih.govrhhz.net
Table 4: Reported ¹H and ¹³C NMR Spectroscopic Data for the Dihydrocuscohygrine Backbone
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Pyrrolidine Ring A | |||
| 2 | 67.2 | 3.15 | m |
| 3 | 21.8 | 1.95, 1.60 | m |
| 4 | 21.8 | 1.95, 1.60 | m |
| 5 | 56.6 | 3.10, 2.35 | m |
| N-CH₃ | 40.2 | 2.38 | s |
| Pyrrolidine Ring B | |||
| 2' | 67.2 | 3.15 | m |
| 3' | 21.8 | 1.95, 1.60 | m |
| 4' | 21.8 | 1.95, 1.60 | m |
| 5' | 56.6 | 3.10, 2.35 | m |
| N'-CH₃ | 40.2 | 2.38 | s |
| Linker | |||
| 1'' | 48.9 | 2.80, 2.65 | m |
| 2'' | 209.5 | - | - |
| 3'' | 48.9 | 2.80, 2.65 | m |
Note: Data compiled from literature for dihydrocuscohygrine. The spectra of enantiomers are identical in achiral solvents. Chemical shifts can vary slightly depending on the solvent and instrument frequency.
Utility of 2D NMR Techniques for Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between atoms. researchgate.netprinceton.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are typically observed between protons on adjacent carbon atoms. youtube.comsdsu.edu By mapping these correlations, the spin systems within the two pyrrolidine rings and the propan-2-ol linker of this compound can be traced, establishing the proton connectivity framework. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). youtube.comsdsu.educolumbia.edu It allows for the unambiguous assignment of carbon signals based on their attached protons, providing a direct link between the proton and carbon skeletons of the molecule. columbia.edu Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons that are separated by two to four bonds (long-range ¹H-¹³C correlations). youtube.comsdsu.educolumbia.edu These correlations are crucial for piecing together different fragments of the molecule, for instance, by showing connections between the pyrrolidine rings and the central propan-2-ol unit across the non-protonated quaternary carbons. The intensity of HMBC cross-peaks can be dependent on the coupling constant, which is related to the dihedral angle. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space interactions between protons that are in close spatial proximity, typically within 5 Å. researchgate.netprinceton.edu This is paramount for determining the relative stereochemistry of the molecule. For this compound, NOESY can establish the relative orientation of substituents on the pyrrolidine rings and the stereochemical relationship between the two chiral centers.
Table 1: Application of 2D NMR Techniques for this compound
| 2D NMR Technique | Information Provided | Relevance to this compound Structure |
| COSY | ¹H-¹H correlations through 2-3 bonds | Establishes proton connectivity within each pyrrolidine ring and the propan-2-ol chain. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals to their directly attached protons. |
| HMBC | ¹H-¹³C long-range (2-4 bonds) correlations | Connects the pyrrolidine rings to the central propan-2-ol unit and confirms the overall carbon skeleton. |
| NOESY | ¹H-¹H through-space correlations | Determines the relative stereochemistry at the chiral centers by identifying protons that are close in space. |
Advanced NMR Experiments for Absolute Configuration Determination
While 2D NMR elucidates the relative stereochemistry, determining the absolute configuration requires more specialized NMR techniques, often involving the use of chiral derivatizing agents (CDAs). frontiersin.orgnih.gov These agents react with the chiral molecule to form diastereomers, which, unlike enantiomers, exhibit distinct NMR spectra.
One common approach is the modified Mosher's method, which involves esterification of the hydroxyl group of this compound with the two enantiomers of a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Analysis of the ¹H or ¹⁹F NMR chemical shift differences (Δδ) in the resulting diastereomeric esters allows for the assignment of the absolute configuration at the carbinol center. frontiersin.org Similar methods using other chiral derivatizing agents can be applied to the amine functionalities after appropriate reaction. frontiersin.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. acs.orggla.ac.ukacs.org The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and C-N stretching vibrations of the tertiary amines. acs.orggla.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edulibretexts.orgwikipedia.org The groups responsible for this absorption are known as chromophores. msu.edu this compound, being a saturated alkaloid, lacks extensive conjugated systems or aromatic rings. Therefore, it is not expected to show significant absorption in the near UV-Vis region (above 220 nm). acs.org Its UV-Vis spectrum would primarily be of interest to confirm the absence of such chromophores, which helps to rule out alternative structures. uu.nltechnologynetworks.com
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. acs.orggla.ac.uk It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. chemguide.co.ukwikipedia.org
High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can determine the elemental composition of this compound with high accuracy. acs.org The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. chemguide.co.uksavemyexams.com For this compound, characteristic fragmentation would likely involve cleavage of the C-C bond adjacent to the nitrogen atoms (alpha-cleavage) in the pyrrolidine rings, leading to stable iminium ion fragments. youtube.com Cleavage of the propan-2-ol chain is also expected. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule. wikipedia.orglibretexts.org
Table 2: Expected Mass Spectrometry Data for this compound (C₁₃H₂₆N₂O)
| MS Technique | Information | Expected Result for this compound |
| HRMS (ESI) | Exact Molecular Mass & Formula | m/z corresponding to [M+H]⁺ (C₁₃H₂₇N₂O⁺) |
| MS/MS | Fragmentation Pattern | Fragments resulting from cleavage of pyrrolidine rings and the propan-2-ol linker. |
X-ray Crystallography in the Definitive Determination of Absolute Configuration
While spectroscopic methods provide a wealth of structural data, X-ray crystallography on a single crystal of the compound or a suitable derivative offers the most definitive and unambiguous determination of the three-dimensional structure, including the absolute configuration. nih.govresearchgate.net This technique involves diffracting X-rays off a crystalline lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. ox.ac.uk
Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms of + Dihydrocuscohygrine
Identification of Primary Metabolite Precursors
The foundational building blocks for the synthesis of (+)-dihydrocuscohygrine are derived from primary metabolism, with L-lysine playing a central role.
Role of L-Lysine and Related Amino Acids as Biosynthetic Building Blocks
L-lysine serves as a crucial precursor in the formation of the pyrrolidine (B122466) ring structure found in this compound. Plants and bacteria primarily synthesize lysine (B10760008) through the diaminopimelate (DAP) pathway, which is a branch of the aspartate-derived metabolic network. researchgate.netwikipedia.org This pathway highlights the interconnectedness of amino acid metabolism in providing the necessary skeletons for secondary metabolite production. The biosynthesis of lysine is a well-regulated process, ensuring a controlled supply for both primary and specialized metabolic needs. nih.gov The catabolism of lysine can also produce intermediates that feed into alkaloid biosynthesis. wikipedia.org
| Pathway | Starting Material | Key Intermediate | Organisms |
| Diaminopimelate (DAP) Pathway | Aspartate | Diaminopimelate | Plants, Bacteria researchgate.netwikipedia.org |
| α-Aminoadipate (AAA) Pathway | α-Ketoglutarate | α-Aminoadipate | Fungi, some prokaryotes wikipedia.org |
Investigation of Pyrrolidine Ring Formation via Specific Intermediates
The formation of the characteristic pyrrolidine ring of this compound proceeds through several key intermediates. thermofisher.com The initial steps involve the conversion of lysine into intermediates that are primed for cyclization. While the precise enzymatic steps leading directly to this compound are not as extensively studied as those for other tropane (B1204802) alkaloids, the general mechanism involves the formation of a Schiff base, which then undergoes cyclization to form the pyrrolidine ring. This heterocyclic ring is a common feature in many natural alkaloids. thermofisher.com The synthesis of pyrrolidine derivatives can be achieved through various chemical methods, highlighting the reactivity of intermediates that lead to ring formation. organic-chemistry.org
Enzymatic Transformations and Catalytic Cascade Reactions in Alkaloid Biosynthesis
The construction of the this compound molecule is orchestrated by a suite of specific enzymes that catalyze key transformations and control the stereochemical outcome.
Characterization of Key Biosynthetic Enzymes (e.g., Dehydrogenases, Oxidases, Transferases)
The biosynthesis of alkaloids like this compound relies on several classes of enzymes to modify the precursor molecules.
Dehydrogenases: These enzymes are critical for oxidation-reduction reactions within the biosynthetic pathway. nih.govnih.govtaylorandfrancis.com They can be involved in the formation of reactive intermediates necessary for cyclization or in modifying the ring structure after its formation. Some dehydrogenases are dependent on cofactors like NAD+ or NADP+. mdpi.com
Oxidases: Oxidases catalyze oxidation reactions, which can be crucial for the formation of double bonds or the introduction of hydroxyl groups. nih.govkhanacademy.org These modifications are often necessary to create the final, stable alkaloid structure.
Transferases: This broad class of enzymes is responsible for transferring functional groups, such as methyl groups, from a donor molecule to an acceptor. khanacademy.org In the context of tropane alkaloid biosynthesis, methyltransferases are essential for the N-methylation of intermediates. nih.gov
| Enzyme Class | Function in Biosynthesis | Example of Reaction |
| Dehydrogenases | Catalyze oxidation-reduction reactions nih.govtaylorandfrancis.com | Conversion of an alcohol to a ketone |
| Oxidases | Catalyze oxidation, often involving molecular oxygen khanacademy.org | Introduction of a hydroxyl group |
| Transferases | Transfer of functional groups khanacademy.org | N-methylation of a precursor molecule nih.gov |
Stereoselective Control in Enzymatic Biosynthesis
A hallmark of enzymatic reactions is their high degree of stereoselectivity, ensuring the formation of a specific stereoisomer. In the biosynthesis of this compound, enzymes guide the folding of the substrate and the attack of reactive groups to produce the correct three-dimensional structure. wiley.comnih.gov This stereochemical control is fundamental to the biological activity of the final molecule. The synthesis of chiral alkaloids often presents a significant challenge in organic chemistry, underscoring the efficiency and precision of enzymatic catalysis. wiley.comresearchgate.net
Interconnections and Branching within Broader Tropane Alkaloid Biosynthesis
The biosynthetic pathway of this compound is not an isolated route but is integrated into the larger network of tropane alkaloid metabolism. mdpi.comrsc.org Tropane alkaloids, a diverse class of secondary metabolites, share common early precursors and biosynthetic steps. wikipedia.org For instance, the N-methyl-Δ¹-pyrrolinium cation is a key branch-point intermediate that can be channeled towards the synthesis of various tropane alkaloids, including cocaine and hyoscyamine. mdpi.com The study of gene clusters and the evolution of biosynthetic pathways in different plant species reveals how these metabolic networks have diversified to produce a wide array of compounds. nih.gov Understanding these interconnections is crucial for metabolic engineering efforts aimed at producing specific, medicinally important alkaloids. nih.gov
Molecular Biology and Genetic Engineering Approaches to Biosynthesis Pathway Discovery
The elucidation of the biosynthetic pathway for complex natural products like this compound has been significantly advanced by the integration of molecular biology and genetic engineering techniques. While research specifically targeting the complete genetic blueprint of this compound is still developing, the strategies employed to unravel the biosynthesis of other co-occurring and structurally related tropane alkaloids (TAs) provide a comprehensive roadmap for its discovery. These approaches move beyond classical biochemical analysis to identify and validate the specific genes and enzymes responsible for constructing the molecule.
Transcriptome Analysis and Candidate Gene Identification
A primary strategy for gene discovery in plant secondary metabolism is transcriptome analysis, particularly through deep RNA sequencing (RNA-Seq). nih.gov This method allows researchers to capture a snapshot of all gene activity within a specific tissue (e.g., the roots of TA-producing plants) at a particular developmental stage. By comparing the transcriptomes of high-producing and low-producing plant varieties or tissues, scientists can identify genes whose expression levels correlate with alkaloid accumulation.
In studies on TA-producing species such as Anisodus acutangulus and Atropa belladonna, transcriptome analysis has successfully identified numerous candidate genes. nih.goveujournal.orgresearchgate.net These include genes encoding enzymes central to the proposed biosynthetic pathways, such as:
Putrescine N-methyltransferase (PMT): A key enzyme initiating the formation of the pyrrolidine ring.
Tropinone (B130398) Reductases (TR-I and TR-II): Enzymes that stereospecifically reduce the ketone group of tropinone to form tropine (B42219) or pseudotropine.
Cytochrome P450 monooxygenases (P450s): A large family of enzymes responsible for various oxidative steps, including hydroxylation and epoxidation. nih.gov For instance, research has identified a specific P450, AbCYP82M3, involved in the formation of the tropinone core. researchgate.net
Polyketide Synthase (PKS): A type III polyketide synthase from Atropa belladonna (AbPYKS) has been identified as catalyzing the formation of a key intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, leading to tropinone. researchgate.netresearchgate.net
Aminotransferases: An aromatic amino acid aminotransferase (ArAT) was identified in A. belladonna that is crucial for producing phenyllactic acid, a precursor for other tropane alkaloids like littorine. eujournal.orgresearchgate.net
Furthermore, transcriptome sequencing helps uncover regulatory genes, such as transcription factors (e.g., WRKY, MYB, bHLH families), that control the expression of the entire pathway. nih.govfrontiersin.org
Table 1: Candidate Genes in Tropane Alkaloid Biosynthesis Identified via Transcriptomics
| Gene/Enzyme Family | Putative Function | Plant Source Example | Reference |
|---|---|---|---|
| Aromatic Amino Acid Aminotransferase (ArAT) | Transamination of phenylalanine to phenylpyruvate. | Atropa belladonna | eujournal.orgresearchgate.net |
| Type III Polyketide Synthase (PYKS) | Catalyzes formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. | Atropa belladonna | researchgate.netresearchgate.net |
| Cytochrome P450 (e.g., AbCYP82M3) | Catalysis of tropinone formation from the PKS product. | Atropa belladonna | researchgate.net |
| Tropinone Reductase (TR) | Stereospecific reduction of tropinone. | Dendrobium officinale | frontiersin.org |
Functional Characterization using Genetic Engineering
Identifying a candidate gene is only the first step; its precise function must be validated. Genetic engineering provides powerful tools for this purpose.
Gene Silencing: Techniques like RNA interference (RNAi) or Virus-Induced Gene Silencing (VIGS) are used to downregulate the expression of a specific candidate gene in the native plant. If the gene is indeed involved in the biosynthesis of the target alkaloid, silencing it will lead to a measurable decrease in the compound's accumulation and potentially an increase in its direct precursor. This approach was successfully used to confirm the roles of Ab-ArAT4 in phenyllactic acid synthesis and of AbPYKS and AbCYP82M3 in tropane formation in A. belladonna. eujournal.orgresearchgate.netresearchgate.net
Heterologous Expression: This technique involves inserting a candidate gene into a host organism that does not naturally produce the compound, such as Escherichia coli or yeast. wikipedia.org The host is then cultured, and the recombinant enzyme produced is purified. Its specific catalytic activity can be confirmed in vitro by providing it with a hypothesized substrate and analyzing the reaction products. This method was used to demonstrate that recombinant Ab-ArAT4 catalyzes the transamination of phenylalanine to phenylpyruvate. eujournal.org This approach definitively links a gene to a specific enzymatic step without interference from other metabolic pathways in the plant. wikipedia.org
Metabolic Engineering: The ultimate goal of elucidating a biosynthetic pathway is often to engineer organisms for enhanced production of a valuable substance. wikipedia.org This can involve overexpressing a gene that encodes a rate-limiting enzyme in the pathway, blocking competing pathways to redirect metabolic flux, or introducing multiple genes into a microbial host to reconstruct the entire pathway (heterologous biosynthesis). wikipedia.orgosti.gov Hairy root cultures are also a valuable platform for this research, as they are genetically stable and often exhibit the same metabolic pathways as the parent plant's roots. researchgate.net
Table 2: Genetic Engineering Approaches for Functional Gene Validation in Tropane Alkaloid Pathways
| Technique | Target Gene(s) | Model System | Outcome | Reference |
|---|---|---|---|---|
| Gene Silencing | Ab-ArAT4 | Atropa belladonna roots | Reduced levels of phenyllactic acid, hyoscyamine, and scopolamine. | eujournal.orgresearchgate.net |
| Gene Silencing | AbPYKS and AbCYP82M3 | Atropa belladonna hairy roots | Reduced levels of tropane alkaloids. | researchgate.net |
| Heterologous Expression | Ab-ArAT4 | In vitro (recombinant enzyme) | Confirmed catalysis of phenylalanine transamination. | eujournal.org |
Through the iterative application of these molecular and genetic tools, the complex network of genes and enzymes responsible for the biosynthesis of tropane alkaloids is gradually being mapped. These same principles and technologies are directly applicable to fully uncovering the specific pathway leading to this compound.
Total Synthesis Strategies and Stereoselective Approaches to + Dihydrocuscohygrine
Pioneering Total Syntheses of (+)-Dihydrocuscohygrine
The first enantioselective total synthesis of this compound was a landmark achievement that not only provided a route to the molecule but also definitively established the absolute configuration of the natural product. Stapper and Blechert reported a synthesis that successfully produced this compound, which was determined to have the (R,R) configuration. acs.org This work consequently assigned the (S,S) configuration to the naturally occurring (-)-enantiomer. acs.orgacs.org
Ruthenium-Catalyzed Metathesis Reactions as Key Steps in Target Synthesis
A cornerstone of the pioneering synthesis of this compound was the application of a ruthenium-catalyzed tandem ring rearrangement metathesis. acs.orgnih.gov This key step involved a sequence of ring-closing metathesis (RCM), ring-opening metathesis (ROM), and a second RCM (RCM-ROM-RCM). acs.org Alkene metathesis, a powerful carbon-carbon bond-forming reaction, has become a vital tool in the synthesis of complex molecules due to the development of well-defined catalysts, such as those based on ruthenium, which exhibit high functional group tolerance. rutgers.edu
In this specific synthesis, the chirality from an enantiomerically pure carbocyclic starting material was effectively transferred to the two pyrrolidine (B122466) heterocycles of the target molecule. acs.org This strategy demonstrates the power of metathesis reactions to facilitate complex molecular rearrangements and construct heterocyclic systems efficiently. acs.orgnih.gov The success of this approach highlights how combinations of different metathesis reactions can be strategically employed in natural product synthesis. acs.org
| Pioneering Synthesis Overview | |
| Target Molecule | This compound |
| Key Reaction | Ruthenium-catalyzed tandem ring rearrangement metathesis (RCM-ROM-RCM) |
| Number of Steps | 9 |
| Overall Yield | 30% |
| Key Outcome | First enantioselective synthesis; determination of absolute configuration as (R,R) for (+) and (S,S) for natural (-) enantiomer. acs.orgacs.org |
Asymmetric Synthesis Methodologies
Building upon early work, subsequent research has focused on developing more diverse and efficient asymmetric strategies to access this compound and its analogs. These methods employ various techniques to introduce and control the stereocenters of the molecule.
A highly convergent total synthesis of (−)-Dihydrocuscohygrine has been achieved utilizing N-sulfinyl amines as versatile chiral auxiliaries. rsc.orgrsc.org Chiral sulfinimines (N-sulfinyl imines) are powerful intermediates in asymmetric synthesis. arkat-usa.orgwikipedia.orgresearchgate.net The N-sulfinyl group activates the imine for nucleophilic addition and provides powerful, predictable stereodirection, while also serving as a protecting group for the resulting amine that can be easily removed under mild acidic conditions. wikipedia.org
In one unified strategy for synthesizing both anaferine and dihydrocuscohygrine (B1247804), N-sulfinyl amines served a dual role as both a source of nucleophilic nitrogen and a chiral inducer. rsc.orgrsc.org This approach, which involved a bidirectional cross-metathesis followed by a double intramolecular aza-Michael reaction, constructed the entire molecular skeleton in a very efficient manner, affording (−)-Dihydrocuscohygrine in just five steps. rsc.org The use of these chiral building blocks is central to the asymmetric synthesis of many nitrogen-containing heterocycles. researchgate.netnih.gov
Another effective strategy for the concise enantioselective total synthesis of (−)-Dihydrocuscohygrine involves the double-diastereoselective addition of a Grignard reagent to a C2-symmetrical bis(1,3-oxazolidine). nih.govacs.org This key step constructs the chiral diamine fragment of the molecule with high stereocontrol. nih.govacs.org
The reaction of Grignard reagents with chiral 1,3-oxazolidines derived from amino alcohols has proven to be a useful method for synthesizing chiral amines with a newly formed stereocenter. clockss.org This methodology has been successfully applied to the synthesis of various piperidine (B6355638) alkaloids and other naturally occurring compounds. clockss.org The use of bulky bis(1,3-oxazolidinyl) starting materials allows for the diastereoselective addition of Grignard reagents to create C2-symmetrical chiral diamines, which are direct precursors to the target alkaloid. researchgate.net
| Asymmetric Strategy | Key Reagent/Intermediate | Core Transformation | Reference |
| Chiral Auxiliary | N-Sulfinyl Amine | Bidirectional cross metathesis & double intramolecular aza-Michael reaction | rsc.orgrsc.org |
| Diastereoselective Addition | Bis(1,3-oxazolidine) | Double-diastereoselective addition of Grignard reagent | nih.govacs.org |
The pyrrolidine ring is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and catalysts. nih.govmdpi.com Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures, including substituted pyrrolidines. nih.gov While a specific total synthesis of this compound using this method as the key step is not prominently documented, the principles are highly relevant for constructing its core structure.
Modern organocatalytic methods, such as SOMO (Singly Occupied Molecular Orbital) catalysis, enable formal [3+2] cycloaddition cascades to rapidly generate stereochemically complex pyrrolidines from simple aldehydes and olefins with high efficiency and enantiocontrol. nih.gov Similarly, organocatalytic aza-Michael reactions provide straightforward access to enantiomerically enriched nitrogen-containing heterocycles. researchgate.net These strategies, often employing proline or its derivatives, offer a direct and atom-economical approach to the chiral pyrrolidine framework central to this compound. mdpi.comnih.gov
The chiral pool strategy is a highly efficient approach in total synthesis that utilizes abundant, enantiomerically pure natural products as starting materials. wikipedia.orgnumberanalytics.com This method introduces pre-existing stereocenters into the synthetic sequence, often simplifying the route to a complex chiral target. wikipedia.orgnumberanalytics.com
This strategy has been applied in syntheses of this compound. The pioneering synthesis by Stapper and Blechert began with an enantiomerically pure cycloheptene-1,3,5-triol derivative, a starting material derived from the chiral pool. acs.orgacs.org In another example, a more recent total synthesis of (−)-Dihydrocuscohygrine started from (S)-N-benzylprolinol, where the stereocenters of the final natural product were derived directly from this chiral starting material. rsc.org The use of readily available chiral building blocks like amino acids, sugars, and terpenes is a cornerstone of modern organic synthesis. numberanalytics.commdpi.com
Enantioselective Organocatalysis in Pyrrolidine Ring Construction
Development of Highly Convergent and Efficient Synthetic Routes
A different convergent approach focuses on the stereocontrolled construction of the diamine fragment. acs.org This has been achieved through double-diastereoselective additions of a Grignard reagent to a bis(1,3-oxazolidine), which serves as a key step in the concise enantioselective total synthesis of C2-asymmetrical (-)-deoxocuscohygrine and (-)-dihydrocuscohygrine. acs.orgnih.gov
More recent developments have streamlined the synthesis of related ketone-containing alkaloids. A catalytic, bidirectional homologation of formaldehyde (B43269) with nonstabilized diazoalkanes has been applied to the synthesis of (-)-dihydrocuscohygrine, preserving the absolute stereochemistry of the proline-based starting material. researchgate.net
Table 1: Comparison of Convergent Synthetic Strategies for Dihydrocuscohygrine
| Key Strategy | Starting Material Type | Key Reactions | Overall Yield | Number of Steps | Reference(s) |
| Ruthenium-catalyzed tandem ring rearrangement metathesis | Enantiomerically pure cycloheptene (B1346976) triol derivative | Ring-opening metathesis (ROM), Ring-closing metathesis (RCM) | 30% | 9 | acs.orgnih.gov |
| Dual-role N-sulfinyl amines | N-sulfinyl amine and diene | Bidirectional cross-metathesis, Double intramolecular aza-Michael reaction | Not specified | 5 | rsc.orgrsc.org |
| Double-diastereoselective Grignard addition | (R)-phenylglycinol derivative | Grignard addition to bis(1,3-oxazolidine), Ring-closure | Not specified | Concise | acs.orgnih.gov |
| Catalytic, bidirectional homologation of formaldehyde | Proline-based starting material | Catalytic homologation with diazoalkanes | Not specified | Streamlined | researchgate.net |
Synthesis of Structurally Related Analogues and Derivatives
The structural framework of this compound serves as a valuable scaffold for the synthesis of other related alkaloids and novel analogues. Chemical transformations of the parent molecule and the development of synthetic routes to access related structures are key areas of research.
The conversion of this compound to cuscohygrine (B30406) involves the oxidation of the secondary alcohol to a ketone. acs.orgacs.org A common method employed for this transformation is the Jones oxidation. acs.orgacs.org While this reaction can proceed in quantitative yield, a significant challenge is the epimerization at the stereocenters adjacent to the newly formed carbonyl group under the reaction conditions. acs.orgnih.gov This epimerization leads to the formation of a mixture of stereoisomers, making it difficult to obtain optically active cuscohygrine through this route. acs.orgacs.org The susceptibility of the carbonyl group in cuscohygrine to reduction also allows for the reverse transformation back to dihydrocuscohygrine. vulcanchem.com
Synthetic strategies have been developed to access analogues of dihydrocuscohygrine, such as deoxocuscohygrine, which lacks the hydroxyl group. A concise and enantioselective total synthesis of (-)-deoxocuscohygrine has been achieved. acs.orgnih.govacs.org This approach utilizes a double-diastereoselective addition of a Grignard reagent to a bis(1,3-oxazolidine) to construct the key chiral diamine fragment. acs.orgnih.gov The resulting linear diamine can then be cyclized to form the dipyrrolidine core of deoxocuscohygrine. acs.org
The synthesis of other pyrrolidine-based analogues often starts from chiral precursors or employs asymmetric methodologies to establish the desired stereochemistry. For example, polyhydroxylated pyrrolidine analogues have been synthesized from carbohydrate-derived nitrones. nih.govnih.gov These strategies allow for the systematic variation of the substituents and stereochemistry of the pyrrolidine rings, enabling the exploration of structure-activity relationships.
The construction of pyrrole (B145914) and fused heterocyclic systems serves as a foundational strategy for the synthesis of various alkaloids, including precursors to dihydrocuscohygrine analogues. The pyrrole ring, being a versatile building block, can be chemically manipulated to generate the pyrrolidine core found in these natural products. researchgate.netnih.gov
One approach involves the use of a substituted pyrrole as a precursor to a γ-lactam, which can then be further transformed into the desired pyrrolidine-containing target molecule. nih.gov This strategy takes advantage of the nucleophilicity of the pyrrole ring for the rapid construction of key intermediates. nih.gov The oxidation of the pyrrole to a dihydro-2H-pyrrol-2-one, followed by reduction, is a key transformation in this process. nih.gov
Furthermore, the development of tandem reactions for the synthesis of polycyclic γ-lactams provides efficient routes to complex heterocyclic scaffolds. gla.ac.uk For instance, a tandem ring-rearrangement metathesis cascade was utilized in the total synthesis of this compound, demonstrating the power of such strategies in constructing complex molecular architectures from simpler precursors. gla.ac.uk The synthesis of tropane (B1204802) alkaloids, which share the 8-azabicyclo[3.2.1]octane core with some related structures, has been achieved through the aziridination of a cycloheptadiene intermediate followed by a vinyl aziridine (B145994) rearrangement. acs.org These methods for constructing fused heterocyclic systems are crucial for accessing the diverse range of pyrrolidine and tropane alkaloids.
Theoretical and Computational Chemistry Studies of + Dihydrocuscohygrine
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the electronic structure and preferred three-dimensional shape (conformation) of molecules. researchgate.netepdf.pub These first-principles methods solve approximations of the Schrödinger equation to find the lowest energy arrangement of electrons and nuclei, providing a detailed picture of molecular properties. acs.org
For a molecule like (+)-Dihydrocuscohygrine, which features two N-methyl-pyrrolidine rings connected by a propan-2-ol bridge, multiple low-energy conformations are possible due to the flexibility of the structure. Quantum chemical calculations can identify these stable conformers and rank them by energy. This analysis reveals critical information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. While specific published data on the electronic structure of this compound is scarce, studies on the closely related precursor, cuscohygrine (B30406), have employed quantum chemical calculations to determine its global minimum energy to be -694.571 atomic units, confirming its stability in the optimized conformation. Such calculations provide foundational data for understanding the molecule's intrinsic stability and reactivity.
Table 1: Example of Calculated Conformational Data from Quantum Chemical Methods This table illustrates typical data obtained from quantum chemical calculations for a flexible molecule. The values presented here are hypothetical for this compound and are for demonstrative purposes.
| Parameter | Conformer A | Conformer B | Conformer C |
| Relative Energy (kcal/mol) | 0.00 | +1.25 | +2.10 |
| Key Dihedral Angle (°) | 175.5 | 65.8 | -70.2 |
| Calculated Dipole Moment (D) | 1.8 | 2.5 | 3.1 |
Computational Modeling of Reaction Mechanisms in Synthetic Pathways
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the potential energy surface of a reaction, chemists can understand how reactants transform into products, identify key intermediates, and predict the feasibility and selectivity of synthetic routes. researchgate.net
A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Computational methods can locate the precise geometric structure of these fleeting transition states and calculate the associated energy barriers.
For complex multi-step syntheses, such as those developed for alkaloids, identifying the rate-determining step—the step with the highest energy barrier—is crucial for optimizing reaction conditions. For example, in a study of a different chemical transformation, DFT calculations identified a rearrangement step as rate-determining, with a calculated free energy barrier of 31.0 kcal/mol. While specific transition state calculations for the synthesis of this compound are not prominently documented, this type of analysis is routinely used to rationalize reaction outcomes and guide synthetic strategy.
Table 2: Example of Calculated Energy Profile for a Reaction Step This table demonstrates how computational chemistry quantifies the energetics of a reaction pathway. The values are illustrative.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| TS1 | Transition State 1 | +25.5 |
| Intermediate | Stable Intermediate Species | -5.2 |
| TS2 | Transition State 2 | +31.0 |
| Products | Final Products | -15.8 |
Beyond reaction rates, computational models can predict which of several possible products will be favored (regioselectivity) and in what stereochemical configuration (stereoselectivity). This is particularly important for molecules with multiple chiral centers, like this compound, where controlling the precise 3D arrangement of atoms is essential.
DFT calculations can be used to compare the energy barriers leading to different stereoisomers. The pathway with the lower energy barrier is expected to be the major route, thus allowing for the prediction of the product ratio. For instance, computational modeling has been successfully used to explain the diastereoselectivity in reactions involving chiral sulfinamide auxiliaries, a strategy that has been applied in alkaloid synthesis. Similarly, DFT calculations have been employed to elucidate the working models that explain the observed regio- and enantioselectivity in catalytic reactions involving diazo compounds. This predictive power enables chemists to design more efficient and selective synthetic routes, minimizing waste and avoiding tedious separation of unwanted isomers.
Table 3: Example of Predicted vs. Experimental Stereoselectivity This table shows how computational predictions of stereoisomer ratios are compared with experimental results. The data is hypothetical.
| Product Ratio | Method | Result |
| Diastereomer A : B | Computational (Calculated ΔΔG‡) | 95 : 5 |
| Diastereomer A : B | Experimental (NMR Analysis) | 93 : 7 |
Elucidation of Transition States and Energy Barriers
In Silico Prediction and Verification of Absolute Configuration (e.g., DP4+ Method)
Determining the absolute configuration of a chiral molecule is a critical step in natural product chemistry. While synthetic strategies often rely on using a starting material of known chirality, computational methods offer a powerful means of independent verification. The DP4+ method is a prime example of such an in silico tool.
DP4+ analysis involves calculating the NMR chemical shifts (both ¹H and ¹³C) for all possible diastereomers of a proposed structure using DFT. These calculated shifts are then compared statistically to the experimental NMR data. The method provides a probability score for each candidate isomer, allowing for a confident assignment of the correct relative and absolute stereochemistry. This approach is especially valuable for complex alkaloids where multiple stereocenters can make unambiguous assignment through traditional methods challenging. Although the absolute configuration of synthetic this compound is typically secured through its derivation from enantiopure starting materials like L-proline, DP4+ remains a state-of-the-art method for confirming such assignments or for elucidating the structure of newly isolated natural products.
Table 4: Example of DP4+ Probability Analysis for Stereoisomer Assignment This table illustrates a typical output from a DP4+ analysis, where different possible isomers are scored based on their fit with experimental NMR data. The data is for illustrative purposes.
| Candidate Isomer | Description | DP4+ Probability (%) |
| Isomer 1 | (2R, 2'R, 2''S) | 0.5 |
| Isomer 2 | (2S, 2'S, 2''R) | 1.2 |
| Isomer 3 | (2S, 2'S, 2''S) | 98.3 |
| Isomer 4 | (2R, 2'R, 2''R) | 0.0 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations are excellent for identifying static, low-energy conformers, molecules in reality are dynamic entities that constantly move and change shape. Molecular dynamics (MD) simulations model this motion by applying the principles of classical mechanics to the atoms in a molecule over time, providing a movie-like view of its behavior.
Running MD simulations allows researchers to explore the entire "conformational landscape" of a molecule, revealing not just the stable energy minima but also the pathways and frequencies of transitions between them. For a flexible molecule like this compound, MD can show how the two pyrrolidine (B122466) rings move relative to each other and how different intramolecular hydrogen bonding patterns might form and break. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as its shape dictates its function. Although specific MD studies on this compound are not widely reported, this technique is a cornerstone of modern computational chemistry for studying the dynamic nature of biomolecules and natural products.
Future Directions and Emerging Research Avenues for + Dihydrocuscohygrine Research
Advanced Omics Technologies for Comprehensive Biosynthetic Pathway Discovery
The complete elucidation of the biosynthetic pathway of (+)-dihydrocuscohygrine is a fundamental goal that will pave the way for its biotechnological production. While the general precursors, such as ornithine, are known for related alkaloids like cuscohygrine (B30406), the specific enzymatic steps leading to this compound are not fully characterized. wikipedia.orgrsc.org The integration of multiple "omics" technologies offers a powerful approach to unravel this complex process. nih.govrsc.org
Integrative omics, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the metabolic networks within this compound-producing organisms. nih.govfrontlinegenomics.commdpi.com By correlating gene expression profiles with metabolite accumulation under various conditions, researchers can identify candidate genes encoding the enzymes responsible for each biosynthetic step. rsc.org For instance, transcriptomic analysis of plant tissues at different developmental stages or in response to elicitors can highlight genes that are co-expressed with the production of the alkaloid. mdpi.com
Furthermore, advanced mass spectrometry-based metabolomics can map the distribution of biosynthetic intermediates, providing crucial clues about the sequence of reactions. nih.gov Technologies like LTQ-Orbitrap mass spectrometry offer high resolution and sensitivity, enabling the detection of trace-level compounds within complex plant extracts. frontiersin.org The combination of these omics datasets will facilitate the construction of a detailed biosynthetic map, which can then be validated through in vitro enzymatic assays and genetic manipulation of the host organism.
Innovative Synthetic Methodologies for Enantiopure this compound and its Stereoisomers
The development of efficient and stereoselective synthetic routes to this compound and its stereoisomers is crucial for detailed pharmacological studies and the exploration of its chemical space. Access to enantiomerically pure forms of this alkaloid is paramount, as different stereoisomers often exhibit distinct biological activities. nih.govoup.com
Recent advances in asymmetric synthesis offer promising avenues for achieving this goal. springernature.com Catalytic enantioselective methods, such as those employing chiral catalysts for key bond-forming reactions, can provide access to specific stereoisomers with high enantiopurity. nih.gov For example, strategies involving asymmetric aza-Michael additions or enantioselective reductive alkynylation of amides could be adapted for the synthesis of the pyrrolidine (B122466) core of this compound. springernature.comresearchgate.net
Moreover, diversity-oriented synthesis approaches can be employed to generate a library of stereoisomers and analogues of this compound. mdpi.comresearchgate.net This would involve developing a flexible synthetic strategy that allows for the systematic variation of stereocenters and functional groups. Such a library would be an invaluable resource for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for any observed biological effects.
Development of Ultra-Trace Analytical Methods for Natural Source Investigation
Investigating the natural distribution and ecological role of this compound requires highly sensitive and selective analytical methods capable of detecting and quantifying the compound at ultra-trace levels. sgs.comnih.gov The concentration of this alkaloid in many natural sources can be extremely low, making its detection a significant analytical challenge. nih.govscirp.org
Advanced chromatographic techniques, particularly ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), are well-suited for this purpose. mdpi.com These methods offer excellent sensitivity, selectivity, and speed, allowing for the analysis of complex matrices such as plant extracts. mdpi.comresearchgate.net The development of specific multiple reaction monitoring (MRM) methods for this compound would enable its accurate quantification even in the presence of a multitude of other compounds. mdpi.com
Furthermore, the use of high-resolution mass spectrometry (HRMS) can aid in the unambiguous identification of this compound and its potential metabolites in various biological samples. enthalpy.com Isotope-dilution mass spectrometry, a highly accurate quantification technique, could also be employed for rigorous quantitative studies. sgs.com These advanced analytical tools will be instrumental in mapping the occurrence of this compound across different species and understanding its ecological significance.
Computational Design and Predictive Modeling of Novel this compound Analogues with Tunable Chemical Properties
Computational chemistry and molecular modeling have emerged as powerful tools in drug discovery and materials science, offering the ability to design and predict the properties of novel molecules. researchgate.neticm.edu.pl In the context of this compound, these in silico approaches can be used to design new analogues with tailored chemical and, potentially, biological properties. nih.govchemmethod.commdpi.com
By creating a three-dimensional model of this compound, researchers can perform virtual modifications to its structure and predict how these changes will affect its properties, such as solubility, stability, and binding affinity to potential biological targets. nih.govbiorxiv.orgnih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models that correlate structural features with specific activities. nih.gov
Molecular docking simulations can be employed to predict how this compound analogues might interact with specific protein targets, providing insights into their potential mechanisms of action. frontiersin.org This computational pre-screening can help prioritize the synthesis of the most promising analogues, saving significant time and resources. The integration of computational design with synthetic chemistry will accelerate the exploration of the chemical space around this compound and facilitate the development of novel compounds with desired functionalities.
Q & A
Q. What are the primary natural sources of (+)-dihydrocuscohygrine, and what methods are used for its isolation?
this compound is a pyrrolidine alkaloid primarily isolated from Erythroxylum coca (Peruvian coca leaves). Its extraction involves solvent-based techniques (e.g., methanol or ethanol) followed by chromatographic purification, such as column chromatography or HPLC. Key identification steps include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. How is this compound synthesized in laboratory settings, and what are common intermediates?
Laboratory synthesis often employs Strecker amino acid synthesis or reductive amination of ketones with pyrrolidine precursors. For example, reacting γ-keto esters with ammonia under catalytic hydrogenation yields dihydrocuscohygrine analogs. Intermediates like cuscohygrine are monitored via thin-layer chromatography (TLC) and characterized using infrared (IR) spectroscopy .
Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- Chiral HPLC or capillary electrophoresis to resolve enantiomers.
- 1H/13C NMR for stereochemical confirmation (e.g., coupling constants for pyrrolidine ring protons).
- High-resolution mass spectrometry (HRMS) to verify molecular formula. Reproducibility requires adherence to protocols from primary literature, with validation against reference spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
Discrepancies in bioactivity data (e.g., acetylcholinesterase inhibition vs. no observed effect) may arise from differences in assay conditions (pH, temperature) or compound purity. Methodological solutions:
Q. What experimental designs are optimal for studying this compound’s mechanism of action in neurological systems?
- In silico docking studies to predict binding affinity with neurotransmitter receptors (e.g., nicotinic acetylcholine receptors).
- Ex vivo electrophysiology on rodent brain slices to measure synaptic transmission changes.
- Knockout models (e.g., CRISPR/Cas9-modified neurons) to isolate target pathways. Controls should include structurally related alkaloids (e.g., hygrine) for comparative analysis .
Q. How can researchers address challenges in quantifying this compound in complex biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precision.
- Solid-phase extraction (SPE) to remove matrix interferents.
- Method validation per ICH guidelines (linearity, LOD/LOQ, recovery rates) .
Methodological Guidance
Q. What strategies ensure reproducibility in this compound research?
- Detailed experimental protocols : Document solvent ratios, reaction times, and instrumentation parameters.
- Open-access data sharing : Deposit raw NMR/MS spectra in repositories like Zenodo.
- Collaborative verification : Partner with independent labs to replicate key findings .
Q. How should researchers structure a literature review to identify gaps in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
